3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine
CAS No.: 1283109-56-7
Cat. No.: VC2821243
Molecular Formula: C13H17N5S
Molecular Weight: 275.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283109-56-7 |
|---|---|
| Molecular Formula | C13H17N5S |
| Molecular Weight | 275.38 g/mol |
| IUPAC Name | 2,4-dimethyl-5-(6-piperazin-1-ylpyridazin-3-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H17N5S/c1-9-13(19-10(2)15-9)11-3-4-12(17-16-11)18-7-5-14-6-8-18/h3-4,14H,5-8H2,1-2H3 |
| Standard InChI Key | OIANFFBQAKEGLF-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCNCC3 |
| Canonical SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCNCC3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Identification
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine consists of three key structural elements: a 2,4-dimethyl-1,3-thiazole ring, a pyridazine core, and a piperazine group. The compound features a thiazole ring substituted at the 5-position with a pyridazine moiety, which in turn bears a piperazine substituent at its 6-position. This arrangement creates a molecule with multiple nitrogen atoms that can serve as hydrogen bond acceptors in biological systems, potentially enhancing its interactions with target proteins. The presence of the thiazole ring, containing both nitrogen and sulfur atoms, contributes to the compound's distinctive chemical profile and potential pharmacological activities .
The compound is officially registered with CAS number 1283109-56-7 and is cataloged in the PubChem database with the identifier 52903516. These standardized identifiers enable researchers to access consistent information about the compound across various chemical databases and literature sources .
Physicochemical Properties
The physical and chemical properties of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine define its behavior in biological systems and its potential utility in medicinal chemistry. The compound has a molecular weight of 275.38 g/mol and features multiple nitrogen atoms that can participate in hydrogen bonding interactions. The presence of both polar functional groups and aromatic rings suggests a balance between hydrophilic and lipophilic properties, which may contribute to favorable pharmacokinetic characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5S |
| Molecular Weight | 275.38 g/mol |
| IUPAC Name | 2,4-dimethyl-5-(6-piperazin-1-ylpyridazin-3-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H17N5S/c1-9-13(19-10(2)15-9)11-3-4-12(17-16-11)18-7-5-14-6-8-18/h3-4,14H,5-8H2,1-2H3 |
| Standard InChIKey | OIANFFBQAKEGLF-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCNCC3 |
| PubChem CID | 52903516 |
Structural Analogs and Related Compounds
Thiazole-Containing Analogs
The thiazole ring is a common structural motif in many biologically active compounds and approved drugs. Related compounds with thiazole rings similar to 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine include various derivatives that demonstrate a range of pharmacological activities. For instance, the search results reveal compounds like 1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, which shares the thiazole-piperazine linkage but features additional structural complexity .
Another related compound is 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine, which demonstrates how the core thiazole-piperazine framework can be incorporated into more complex heterocyclic systems with potential biological significance .
Pyridazine-Piperazine Derivatives
The pyridazine-piperazine structural motif represents another important aspect of the compound's framework. Related structures include compounds like tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, which serves as a key intermediate in the synthesis of pyridazine-containing compounds . The piperazine ring commonly appears in compounds targeting central nervous system receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
The combination of pyridazine and piperazine moieties creates a pharmacophore that can interact with multiple binding sites on receptor proteins, potentially offering selectivity advantages in drug development efforts aimed at neuropsychiatric disorders.
Biological Activity and Pharmacological Profile
Receptor Interactions
Research on compounds structurally related to 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine suggests significant potential for interactions with important neurotransmitter receptors. Specifically, related compounds have demonstrated affinity for dopamine and serotonin receptors, which are major targets for the treatment of various psychiatric disorders including schizophrenia, depression, and anxiety disorders.
The piperazine moiety, a common feature in many central nervous system-active drugs, often contributes to binding affinity at these receptor types. The nitrogen atoms in the piperazine ring can form ionic interactions with acidic residues in receptor binding pockets, while the ring structure itself can engage in hydrophobic interactions with complementary regions of the target proteins.
Structure-Activity Relationships
Structure-activity relationship studies on related heterocyclic compounds indicate that modifications to the thiazole and pyridazine rings can significantly impact biological activity and receptor selectivity. The methyl substituents on the thiazole ring in 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine likely influence the electronic properties and three-dimensional conformation of the molecule, potentially affecting its binding characteristics.
Analytical Methods and Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine typically involves multiple spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural verification, with distinctive signals expected for the methyl groups on the thiazole ring, the aromatic protons on the pyridazine ring, and the methylene protons of the piperazine moiety.
Carbon-13 NMR would provide information about the carbon framework, with characteristic chemical shifts for the thiazole and pyridazine carbons. Mass spectrometry would confirm the molecular weight of 275.38 g/mol and reveal characteristic fragmentation patterns that support the proposed structure. Infrared spectroscopy could identify functional group vibrations characteristic of the heterocyclic rings and the secondary amine in the piperazine portion of the molecule.
Chromatographic Methods
For analytical purposes, reversed-phase HPLC using C18 columns would likely be suitable, with mobile phases consisting of acetonitrile or methanol gradients in buffered aqueous solutions. UV detection would be effective due to the aromatic nature of the compound, which would exhibit characteristic absorption in the UV region of the electromagnetic spectrum.
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